molecular formula C9H9BrO4S B1343864 2-[(4-Bromophenyl)methanesulfonyl]acetic acid CAS No. 81431-45-0

2-[(4-Bromophenyl)methanesulfonyl]acetic acid

Cat. No.: B1343864
CAS No.: 81431-45-0
M. Wt: 293.14 g/mol
InChI Key: VMYFZBLZKJJKLR-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)methanesulfonyl]acetic acid is an organic compound with the molecular formula C9H9BrO4S and a molecular weight of 293.14 g/mol . It is characterized by the presence of a bromophenyl group attached to a methanesulfonyl acetic acid moiety. This compound is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid typically involves the reaction of 4-bromobenzyl chloride with sodium methanesulfinate, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Bromophenyl)methanesulfonyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(4-Bromophenyl)methanesulfonyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)methanesulfonyl]acetic acid involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the methanesulfonyl group can undergo chemical transformations that modulate the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[(4-Chlorophenyl)methanesulfonyl]acetic acid
  • 2-[(4-Fluorophenyl)methanesulfonyl]acetic acid
  • 2-[(4-Methylphenyl)methanesulfonyl]acetic acid

Comparison: 2-[(4-Bromophenyl)methanesulfonyl]acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in synthetic applications .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c10-8-3-1-7(2-4-8)5-15(13,14)6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYFZBLZKJJKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622232
Record name [(4-Bromophenyl)methanesulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81431-45-0
Record name [(4-Bromophenyl)methanesulfonyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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